molecular formula C16H16Br2N2O B14192258 Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- CAS No. 832077-06-2

Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)-

Cat. No.: B14192258
CAS No.: 832077-06-2
M. Wt: 412.12 g/mol
InChI Key: IQGROSAQSVYNHO-UHFFFAOYSA-N
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Description

Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C16H16Br2N2O. It is known for its unique structure, which includes a diazene group (N=N) bonded to a phenoxyphenyl group substituted with bromine atoms and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- typically involves the reaction of 3,5-dibromo-2-phenoxyaniline with tert-butyl nitrite under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diazene, bis(1,1-dimethylethyl)-
  • Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)-

Uniqueness

Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of both bromine atoms and a tert-butyl group. This combination of features imparts distinctive chemical properties and reactivity, setting it apart from other similar compounds .

Properties

CAS No.

832077-06-2

Molecular Formula

C16H16Br2N2O

Molecular Weight

412.12 g/mol

IUPAC Name

tert-butyl-(3,5-dibromo-2-phenoxyphenyl)diazene

InChI

InChI=1S/C16H16Br2N2O/c1-16(2,3)20-19-14-10-11(17)9-13(18)15(14)21-12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

IQGROSAQSVYNHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)OC2=CC=CC=C2

Origin of Product

United States

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